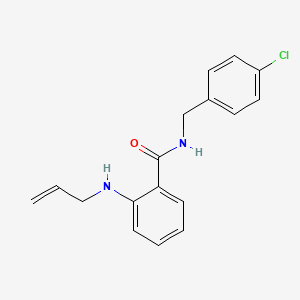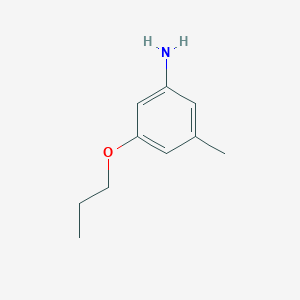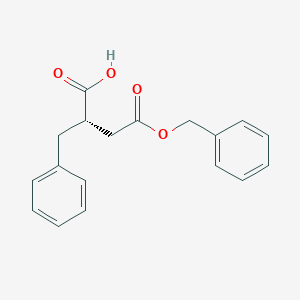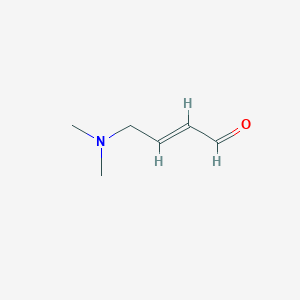![molecular formula C13H7Cl2FO2 B13086320 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261892-99-2](/img/structure/B13086320.png)
2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of biphenyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the selective substitution of chlorine and fluorine atoms on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and continuous flow systems to achieve high yields and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
化学反应分析
Types of Reactions
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, carboxylates, alcohols, and more complex biphenyl compounds.
科学研究应用
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a modulator of enzymatic activities.
Industry: Employed in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of γ-secretase, an enzymatic complex responsible for the formation of β-amyloid (Aβ) in Alzheimer’s disease . This modulation occurs without interfering with other pathways, such as Notch signaling, making it a promising therapeutic agent.
相似化合物的比较
Similar Compounds
4,4’-Dichloro-1,1’-biphenyl: Similar biphenyl structure but lacks the fluorine atom and carboxylic acid group.
2’,4’-Dichloro-6-fluoro-biphenyl-2-carboxylic acid: Similar structure with an additional fluorine atom and different substitution pattern.
Uniqueness
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively modulate enzymatic activities without affecting other pathways highlights its potential in therapeutic applications.
属性
CAS 编号 |
1261892-99-2 |
|---|---|
分子式 |
C13H7Cl2FO2 |
分子量 |
285.09 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-2-4-9(11(15)6-8)10-3-1-7(13(17)18)5-12(10)16/h1-6H,(H,17,18) |
InChI 键 |
BAPKYSVYIIQFEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


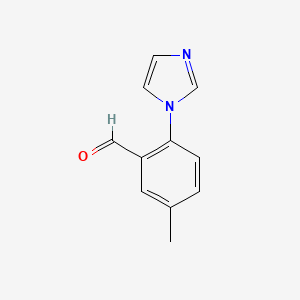
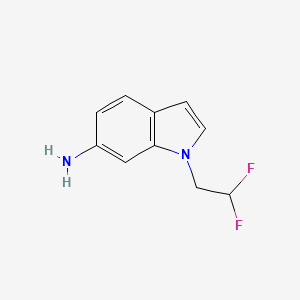
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
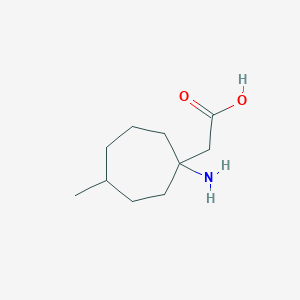
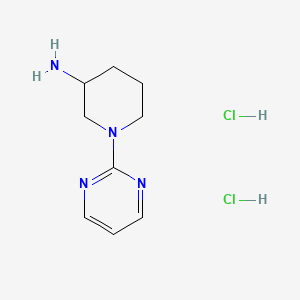
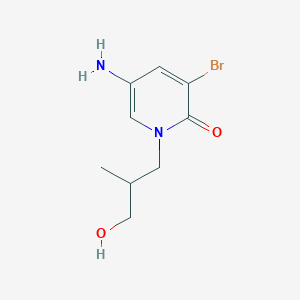
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
